molecular formula C11H13BrO3 B13867985 Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate

Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate

Cat. No.: B13867985
M. Wt: 273.12 g/mol
InChI Key: NMFJULARAFPDSZ-UHFFFAOYSA-N
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Description

Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate is a brominated aromatic ester characterized by a phenyl ring substituted with a bromomethyl (-CH₂Br) group at the ortho position (C2) and a methoxy (-OCH₃) group at the meta position (C5). The methyl ester of the phenylacetic acid moiety (-CH₂COOCH₃) enhances its solubility in organic solvents, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

methyl 2-[2-(bromomethyl)-5-methoxyphenyl]acetate

InChI

InChI=1S/C11H13BrO3/c1-14-10-4-3-8(7-12)9(5-10)6-11(13)15-2/h3-5H,6-7H2,1-2H3

InChI Key

NMFJULARAFPDSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CBr)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate typically involves the bromination of a suitable precursor, followed by esterification. One common method includes:

    Bromination: The starting material, 2-(methyloxy)phenylacetic acid, is subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The brominated intermediate is then esterified with methanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium methoxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The methyloxy group can be oxidized to form corresponding aldehydes or acids, while reduction can yield alcohols.

    Ester Hydrolysis: The ester moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products:

  • Substitution reactions yield various substituted derivatives.
  • Oxidation products include aldehydes and acids.
  • Reduction products include alcohols.
  • Hydrolysis yields carboxylic acids and methanol.

Scientific Research Applications

Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.

    Material Science: It can be used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound’s derivatives are studied for their interactions with biological systems and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate involves its interaction with various molecular targets depending on the specific derivative or application. For instance, in medicinal chemistry, the bromomethyl group can act as an alkylating agent, modifying biological molecules such as DNA or proteins. The methyloxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Key Differences :

  • Reactivity : The bromomethyl group in the target compound is more reactive in nucleophilic substitutions (SN2) compared to aryl bromides (e.g., CAS 294860-58-5), which require catalytic coupling for functionalization .
  • Positional Effects : The ortho -bromomethyl group in the target compound may sterically hinder electrophilic aromatic substitution compared to the para -bromomethyl analog .

Derivatives with Electron-Withdrawing Groups

Compound Name Molecular Formula Substituents (Positions) Key Properties Applications References
Methyl [2-bromo-5-(trifluoromethyl)phenyl]acetate C₁₀H₈BrF₃O₂ 2-bromo, 5-(CF₃) Strong electron-withdrawing CF₃ group deactivates the ring Agrochemicals, corrosion inhibitors
Methyl 2-methoxy-5-(ethylsulfonyl)benzoate C₁₁H₁₄O₅S 2-methoxy, 5-(SO₂Et) Sulfonyl group enables hydrogen bonding; high thermal stability Drug delivery systems

Key Differences :

  • Electronic Effects : The target compound’s methoxy group donates electrons, activating the ring for electrophilic substitution, whereas trifluoromethyl (-CF₃) or sulfonyl (-SO₂) groups deactivate the ring, directing reactions to specific positions .
  • Biological Activity : Sulfonamide derivatives (e.g., Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate) exhibit enhanced binding to biological targets compared to bromomethyl analogs, which are more suited for synthetic intermediates .

Positional Isomers and Reactivity

Compound Name Molecular Formula Substituents (Positions) Key Properties Applications References
Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate C₂₅H₁₉BrN₄O₆ Complex triazine-linked substituents High molecular weight; multi-site reactivity Advanced material synthesis
2,4-dimethyl-3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate C₁₄H₁₁Br₂NO₅S₂ Bromomethyl, thiophene Heterocyclic backbone; dual bromine sites Optoelectronic materials

Key Differences :

  • Heterocyclic vs. Aromatic : Thiophene-based analogs () offer conjugation pathways for optoelectronic applications, unlike the purely aromatic target compound .
  • Multi-Functionalization : Triazine-linked derivatives () enable multi-step functionalization, whereas the target compound’s simpler structure is optimized for single-step alkylation .

Biological Activity

Methyl [2-(bromomethyl)-5-(methyloxy)phenyl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and structure-activity relationships (SAR), drawing from various research findings.

This compound can be synthesized through several methods, primarily involving bromomethylation of methoxy-substituted phenylacetate derivatives. The bromomethyl group serves as a reactive site for further chemical modifications, which can enhance the biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example, derivatives of acetoxycoumarin have shown significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and CRL 1548 (rat liver cancer). In these studies, compounds demonstrated lethal doses (LD50) ranging from 45.1 to 89.3 µM, indicating promising anticancer properties .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with cellular targets such as enzymes or receptors. The bromomethyl group may act as an electrophile, facilitating nucleophilic attacks by biological molecules, thereby modulating their activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the methoxy and bromomethyl groups can significantly influence the potency and selectivity of the compound against various biological targets.

Modification Effect on Activity
Bromine at 2-positionIncreased potency against cancer cells
Methoxy substitutionEnhanced lipophilicity and permeability
Variations in benzene ringAltered enzyme inhibition profiles

Case Studies

  • Antiviral Activity : Research has indicated that certain derivatives of similar compounds exhibit antiviral properties by inhibiting viral replication in cell lines. For instance, compounds with bromine substitutions showed effective inhibition against HIV-1 replication .
  • Anti-inflammatory Effects : Compounds related to this compound have also been evaluated for anti-inflammatory activity. A related study reported IC50 values below 50 µM for certain derivatives in inhibiting lipopolysaccharide-induced NF-κB transcriptional activity in THP-1 cells .

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